4-Cyano-1-methylpiperidine-4-carboxylic acid hydrochloride
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Overview
Description
4-Cyano-1-methylpiperidine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H13ClN2O2 and a molecular weight of 204.66 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-1-methylpiperidine-4-carboxylic acid hydrochloride typically involves the reaction of 1-methylpiperidine with cyanogen bromide, followed by hydrolysis and subsequent reaction with hydrochloric acid to form the hydrochloride salt . The reaction conditions often include:
Temperature: Room temperature
Solvent: Aqueous or organic solvents
Catalysts: None required
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Reactors: Large-scale reactors with controlled temperature and pressure
Purification: Crystallization and filtration to obtain high-purity product
Quality Control: Analytical techniques such as HPLC and NMR to ensure product quality
Chemical Reactions Analysis
Types of Reactions
4-Cyano-1-methylpiperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids
Reduction: Can be reduced to form amines
Substitution: Can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether
Substitution: Sodium hydroxide (NaOH) in aqueous solution
Major Products
Oxidation: 4-Cyano-1-methylpiperidine-4-carboxylic acid
Reduction: 4-Amino-1-methylpiperidine
Substitution: Various substituted piperidines depending on the nucleophile used
Scientific Research Applications
4-Cyano-1-methylpiperidine-4-carboxylic acid hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules
Biology: As a reagent in biochemical assays
Medicine: Potential therapeutic applications in drug development
Industry: Used in the production of specialty chemicals and intermediates
Mechanism of Action
The mechanism of action of 4-Cyano-1-methylpiperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The compound’s cyano group is particularly reactive, allowing it to form covalent bonds with target molecules, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Cyano-1-methylpiperidine-4-carboxylic acid
- 1-Methylpiperidine-4-carboxylic acid
- 4-Cyano-1-methylpiperidine
Uniqueness
4-Cyano-1-methylpiperidine-4-carboxylic acid hydrochloride is unique due to its combination of a cyano group and a carboxylic acid group within the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in scientific research .
Properties
IUPAC Name |
4-cyano-1-methylpiperidine-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.ClH/c1-10-4-2-8(6-9,3-5-10)7(11)12;/h2-5H2,1H3,(H,11,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZSLIDHWVKJKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C#N)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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